2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
4-(2-Bromoacetamido)-TEMPO, also known as 4-(2-Bromoacetamido)-2,2,6,6-Tetramethylpiperidine-1-oxyl, is a stable nitroxide radical compound. It is widely used in various fields of chemistry and biology due to its unique properties, including its ability to act as a spin label and its involvement in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetamido)-TEMPO typically involves the bromination of acetamide followed by its reaction with 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO). The process can be summarized as follows:
Bromination of Acetamide: Acetamide is treated with bromine to form 2-Bromoacetamide.
Reaction with TEMPO: The 2-Bromoacetamide is then reacted with TEMPO under controlled conditions to yield 4-(2-Bromoacetamido)-TEMPO.
Industrial Production Methods
While specific industrial production methods for 4-(2-Bromoacetamido)-TEMPO are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetamido)-TEMPO undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxoammonium salts.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and periodates.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can react with the bromoacetamido group under mild conditions.
Major Products
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
4-(2-Bromoacetamido)-TEMPO has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetamido)-TEMPO involves its ability to undergo reversible redox reactions. It can alternate between its nitroxide radical form and its corresponding oxoammonium or hydroxylamine forms. This redox cycling is crucial for its function as a spin label and its involvement in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-2,2,6,6-Tetramethylpiperidine-1-oxyl
- 4-Amino-2,2,6,6-Tetramethylpiperidine-1-oxyl
- 2,2,6,6-Tetramethyl-4-piperidinol
Uniqueness
4-(2-Bromoacetamido)-TEMPO is unique due to its bromoacetamido group, which allows for specific and targeted reactions, making it highly versatile in various applications. Its stability as a nitroxide radical also sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H21BrN2O2 |
---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H21BrN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
NWKWOGIYICOQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CBr)C |
Origin of Product |
United States |
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